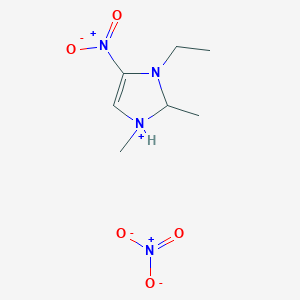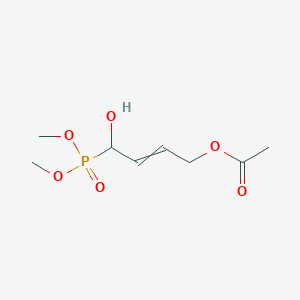![molecular formula C24H13NO2 B14224872 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid CAS No. 823227-76-5](/img/structure/B14224872.png)
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound that features a benzoic acid core with two ethynyl-linked phenyl groups, one of which is substituted with a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of visible-light-induced photocatalysis has also been explored to promote the reaction under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism by which 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid exerts its effects involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-({2-[(2-Ethynylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Phenylethynyl)phenyl}ethynyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
Propiedades
Número CAS |
823227-76-5 |
|---|---|
Fórmula molecular |
C24H13NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H13NO2/c25-17-23-10-4-3-9-21(23)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-22(16-18)24(26)27/h1-11,16H,(H,26,27) |
Clave InChI |
XNJZJNCLKFKXRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)




![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)


![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
